molecular formula C9H19NO B13282681 3-[(3-Methylpentan-2-yl)oxy]azetidine

3-[(3-Methylpentan-2-yl)oxy]azetidine

Cat. No.: B13282681
M. Wt: 157.25 g/mol
InChI Key: AIAKFLQERVMOIE-UHFFFAOYSA-N
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Description

3-[(3-Methylpentan-2-yl)oxy]azetidine is a chemical compound with the molecular formula C9H19NO It is an azetidine derivative, characterized by a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methylpentan-2-yl)oxy]azetidine typically involves the reaction of azetidine with 3-methylpentan-2-ol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route employed .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methylpentan-2-yl)oxy]azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidine derivatives .

Scientific Research Applications

3-[(3-Methylpentan-2-yl)oxy]azetidine is a heterocyclic organic compound that contains an azetidine ring substituted with a 3-methylpentan-2-yl ether. The molecular formula is C9H19NOC_9H_{19}NO, with a molecular weight of 157.25 . The 3-methylpentan-2-yl group can potentially influence its biological activity and interaction with biological targets due to its lipophilicity and steric bulk.

Potential Applications

This compound has potential applications in drug design and material science.

Scientific/Medical Research

  • Drug Design Azetidines, including this compound, are of interest as building blocks in drug design because of their various pharmacological activities.
  • Cytotoxicity Some azetidines may possess cytotoxic effects against cancer cell lines, suggesting potential applications in oncology. Further investigations are necessary to elucidate the specific biological mechanisms and therapeutic potentials of this compound.
  • Cannabinoid Receptor Agonists Research indicates that compounds can be designed to be preferential agonists of Cannabinoid Receptor 2, useful in the treatment or prophylaxis of conditions such as pain, atherosclerosis, age-related macular degeneration, diabetic retinopathy, glaucoma, diabetes mellitus, and inflammation .

Material Science

The search results mention the potential application of This compound in material science. However, no specific examples or further details were provided in the search results.

Structural Analogs

Several compounds share structural similarities with This compound, including:

  • 5-Azetidin-3-yloxy methyl -3-methyl -1,2,4 oxadiazole This contains an oxadiazole ring, which may enhance biological activity.
  • 5-Azetidinyl -3-methyl -1,2,4-thiadiazole This features a thiadiazole ring that may confer different reactivity profiles.
  • 5-Azetidinyl -1,2-dihydroquinoline This combines an azetidine with a quinoline structure, potentially increasing pharmacological diversity.

Unique Features

Mechanism of Action

The mechanism of action of 3-[(3-Methylpentan-2-yl)oxy]azetidine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[(3-Methylpentan-2-yl)oxy]azetidine include other azetidine derivatives and aziridines. These compounds share structural similarities but may differ in their chemical properties and applications .

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties.

Biological Activity

3-[(3-Methylpentan-2-yl)oxy]azetidine is a heterocyclic organic compound characterized by a four-membered nitrogen-containing azetidine ring, substituted with a 3-methylpentan-2-yl ether group. This structural configuration enhances its lipophilicity and steric properties, which are crucial for its biological activity. The compound's molecular formula is C₈H₁₅NO, indicating the presence of eight carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and one oxygen atom. This article aims to explore the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

The synthesis of this compound can be accomplished through various methods, often involving the reaction of azetidine derivatives with alkylating agents. The unique substitution pattern of this compound may confer distinct chemical reactivity and biological activity compared to structurally similar compounds.

Cytotoxicity

Research has indicated that this compound may possess cytotoxic properties. In vitro assays have shown that compounds within this class can induce cell death in cancer cell lines. For instance, structural analogs have been tested against human breast cancer cells, demonstrating varying degrees of cytotoxicity depending on their specific molecular configurations .

The biological mechanisms underlying the activity of this compound are not fully elucidated. However, it is hypothesized that its interaction with cellular targets, such as enzymes or receptors involved in cell signaling pathways, plays a significant role in its pharmacological effects. For example, azetidine derivatives have been shown to interact with STAT3 pathways in cancer cells, potentially inhibiting tumor growth .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is valuable. The following table summarizes some notable analogs and their unique features:

Compound NameStructureUnique Features
5-Azetidin-3-yloxy methyl -3-methyl -1,2,4 oxadiazoleStructureContains an oxadiazole ring which may enhance biological activity.
5-Azetidinyl -1,2-dihydroquinolineStructureCombines an azetidine with a quinoline structure, potentially increasing pharmacological diversity.

These comparisons highlight the potential for diverse biological activities based on structural variations.

Case Studies

  • Antimicrobial Activity : In a study investigating the antimicrobial properties of azetidine derivatives, compounds similar to this compound were screened against various bacterial strains. Results indicated moderate activity against Gram-positive and Gram-negative bacteria .
  • Cancer Cell Line Testing : A specific derivative was tested against MDA-MB-231 and MDA-MB-468 breast cancer cells. While initial in vitro results showed promising STAT3 inhibitory activity, cellular uptake remained a challenge due to poor membrane permeability .

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

3-(3-methylpentan-2-yloxy)azetidine

InChI

InChI=1S/C9H19NO/c1-4-7(2)8(3)11-9-5-10-6-9/h7-10H,4-6H2,1-3H3

InChI Key

AIAKFLQERVMOIE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)OC1CNC1

Origin of Product

United States

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